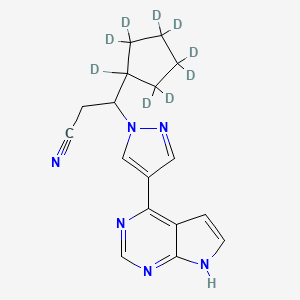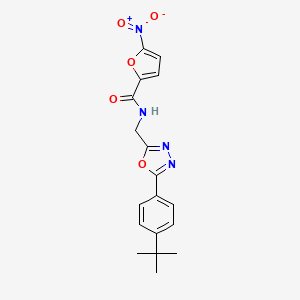
Antitubercular agent-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitubercular agent-13 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound targets the polyketide synthase 13 enzyme, which is crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to the death of the bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-13 involves multiple steps, starting with the preparation of key intermediates. One common route involves the fusion of substituted (prop-2-yn-1-yloxy)benzenes and benzyl azides via click chemistry . The reaction is typically carried out in the presence of a copper catalyst and a suitable solvent, such as ethanol, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antitubercular agent-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Antitubercular agent-13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex molecules.
Biology: Researchers use it to investigate the biological pathways involved in mycobacterial cell wall synthesis and to develop new diagnostic tools for tuberculosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating drug-resistant strains of tuberculosis.
Wirkmechanismus
Antitubercular agent-13 exerts its effects by inhibiting the polyketide synthase 13 enzyme. This enzyme is responsible for linking the meromycolic acid branch and the α-alkyl fatty acid branch via Claisen condensation, which is essential for the formation of mycolic acids . By blocking this enzyme, this compound prevents the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and ultimately the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Isoniazid: Inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase.
Rifampicin: Inhibits bacterial RNA synthesis by binding to the beta subunit of RNA polymerase.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.
Uniqueness: Antitubercular agent-13 is unique in its specific targeting of the polyketide synthase 13 enzyme, which is not targeted by other antitubercular drugs. This makes it a valuable addition to the arsenal of drugs used to combat drug-resistant strains of tuberculosis .
Eigenschaften
Molekularformel |
C18H18N4O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H18N4O5/c1-18(2,3)12-6-4-11(5-7-12)17-21-20-14(27-17)10-19-16(23)13-8-9-15(26-13)22(24)25/h4-9H,10H2,1-3H3,(H,19,23) |
InChI-Schlüssel |
GJMQGIOXKFZWFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


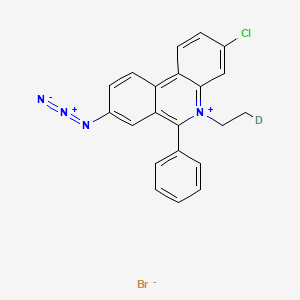
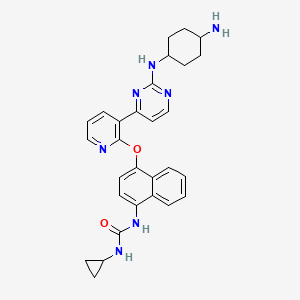
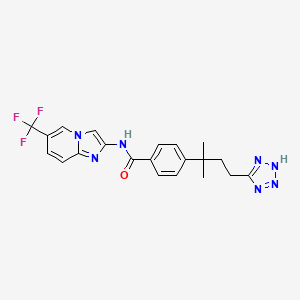
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)

![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
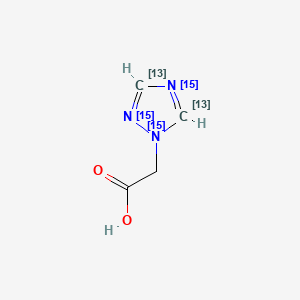
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
